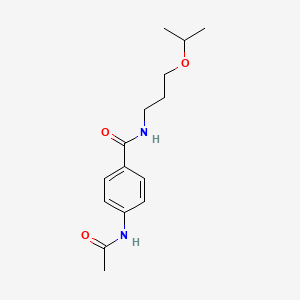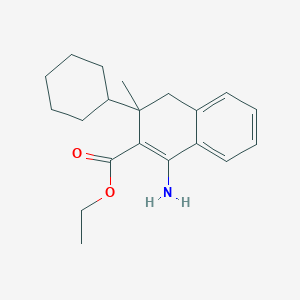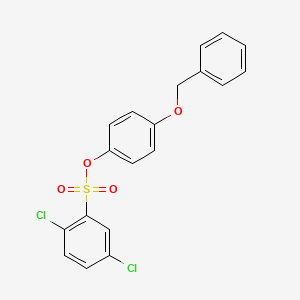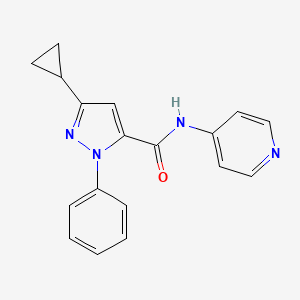
4-(acetylamino)-N-(3-isopropoxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acetylamino)-N-(3-isopropoxypropyl)benzamide, also known as AIPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. AIPB is a benzamide derivative that has shown promise in a variety of research fields due to its unique properties and potential mechanisms of action. In
科学的研究の応用
4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been studied for its potential applications in a variety of research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has also been investigated as a potential lead compound for the development of new drugs.
作用機序
The mechanism of action of 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been shown to induce apoptosis and inhibit angiogenesis. In neuronal cells, 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has been shown to modulate neurotransmitter release and protect against oxidative stress. 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has also been shown to inhibit the activity of carbonic anhydrase and histone deacetylases.
実験室実験の利点と制限
One advantage of using 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide has also been shown to have a variety of potential applications in cancer research and neuroscience. However, one limitation of using 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide. One area of research could be the development of new derivatives of 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide that have improved solubility and bioavailability. Another area of research could be the investigation of the potential of 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to investigate the mechanisms of action of 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide and its potential applications in drug discovery.
合成法
The synthesis of 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with acetic anhydride to form 4-acetamidobenzoic acid. This intermediate is then reacted with 3-isopropoxypropylamine to form 4-(acetylamino)-N-(3-isopropoxypropyl)benzamide. The final product is then purified through recrystallization to obtain a high purity compound.
特性
IUPAC Name |
4-acetamido-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)20-10-4-9-16-15(19)13-5-7-14(8-6-13)17-12(3)18/h5-8,11H,4,9-10H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAOVPRQEVPLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(acetylamino)-N-(3-isopropoxypropyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,5-dimethoxy-2-nitrobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4924306.png)
![isobutyl [(4-benzyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]carbamate](/img/structure/B4924336.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine](/img/structure/B4924339.png)
![ethyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-1-piperidinecarboxylate](/img/structure/B4924340.png)

![4-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-4-ylmethyl)piperidine bis(trifluoroacetate)](/img/structure/B4924365.png)
![2-{[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4924367.png)
![3-[(4-nitrophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4924375.png)
![butyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4924376.png)
![7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4924381.png)
![ethyl {5-[(2-methoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4924391.png)

![2,5-dibenzyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4924415.png)
